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Compound of Interest

4-Isopropylpiperazine-1-carbonyl!
Compound Name:

Chloride
CAS No.: 745731-27-5
Cat. No.: B1629798

Get Quote

\ J

CAS Number: 745731-27-5 Formula: CsH1sCIN20 Molecular Weight: 190.67 g/mol [1][2]

Executive Summary

4-1sopropylpiperazine-1-carbonyl chloride is a specialized electrophilic reagent used
primarily in medicinal chemistry for the introduction of the 4-isopropylpiperazine-1-carbonyl
moiety. Unlike primary amines which form isocyanates upon phosgenation, secondary amines
like 1-isopropylpiperazine form stable carbamoyl chlorides. This reagent serves as a critical
"activated" intermediate for synthesizing urea and carbamate derivatives, motifs highly
prevalent in GPCR ligands (dopamine D2/D3, serotonin 5-HT) and kinase inhibitors.

This guide details the physiochemical profile, synthesis via triphosgene, and application of this
reagent in high-throughput lead optimization.

Part 1: Chemical Identity & Physiochemical
Properties|3]
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Core ldentifiers

Property Specification
CAS Number 745731-27-5
IUPAC Name 4-Propan-2-ylpiperazine-1-carbonyl chloride
1-Chlorocarbonyl-4-isopropylpiperazine; 4-
Synonyms ) ) )
Isopropyl-1-piperazinecarbonyl chloride
SMILES CC(C)N1CCN(CcL)Cc(=0)Cl
Off-white to pale yellow solid (or semi-solid oil
Appearance , _
depending on purity)
- Soluble in DCM, THF, Chloroform; Reacts
Solubility

violently with water/alcohols

Stability & Reactivity Profile

e Moisture Sensitivity: High. Hydrolyzes rapidly to release HCI and the parent amine (1-
isopropylpiperazine) upon contact with atmospheric moisture.

o Thermal Stability: Moderately stable at room temperature under inert atmosphere
(Argon/Nitrogen). Decomposes at elevated temperatures (>100°C) releasing toxic fumes.

o Storage: Must be stored at 2—8°C under inert gas in tightly sealed, corrosion-resistant
containers.

Part 2: Synthetic Utility & Mechanism[4][5][6]
The "Secondary Amine" Advantage

A common misconception in urea synthesis is the reliance on isocyanates. However, 1-
isopropylpiperazine is a secondary amine and cannot form an isocyanate. Therefore, the
carbamoyl chloride form is the obligate electrophile for coupling this moiety to other
nucleophiles.

Reaction Mechanism (Nucleophilic Acyl Substitution)
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The chloride acts as a leaving group, activating the carbonyl carbon for nucleophilic attack.

Activation: The carbonyl carbon is highly electrophilic due to the electron-withdrawing
chlorine and the resonance of the amide bond.

Attack: A nucleophile (Primary/Secondary Amine or Alcohol) attacks the carbonyl.

Elimination: The tetrahedral intermediate collapses, expelling Chloride (CI-).

Scavenging: An external base (TEA, DIPEA) is required to neutralize the generated HCI.

4-Isopropylpiperazine-1-carbonyl! Cl Urea / Carbamate
(Electrophile) + Nuc /CI_V Product

Tetrahedral _
Intermediate Base Scavenging
Nucleophile \
(R-NH2 or R-OH) HCI (Salt)

Click to download full resolution via product page

Figure 1: Mechanistic pathway for the coupling of 4-lsopropylpiperazine-1-carbonyl chloride
with nucleophiles.

Part 3: Preparation Protocol (Triphosgene Route)[7]

Safety Warning: This protocol involves the generation of phosgene equivalents. It must be
performed in a well-ventilated fume hood with a phosgene indicator badge present.

Reagents

e Substrate: 1-Isopropylpiperazine (1.0 equiv)
o Reagent: Triphosgene (0.35 equiv) — Safer solid alternative to phosgene gas.
» Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)

e Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1629798/docs?utm_src=pdf-body-img#technical-guide-4-isopropylpiperazine-1-carbonyl-chloride
https://www.benchchem.com/product/b1629798/docs?utm_src=pdf-body#technical-guide-4-isopropylpiperazine-1-carbonyl-chloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1629798?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel, nitrogen inlet,
and a low-temperature thermometer.

Solvation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM. Cool the solution to -10°C
using an ice/salt bath.

Addition: Dissolve 1-Isopropylpiperazine (1.0 equiv) and TEA (1.1 equiv) in DCM. Add this
solution dropwise to the Triphosgene solution over 30—60 minutes.

o Critical Control: Maintain temperature below 0°C. Rapid addition causes exotherms that
degrade the reagent.

Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 2—4 hours.
Workup (Purification):

o Option A (Isolation): Filter off the amine-HCI salt precipitate under inert atmosphere.
Concentrate the filtrate in vacuo to obtain the crude carbamoyl chloride.

o Option B (One-Pot): Use the solution directly for the next coupling step (recommended to
avoid handling the moisture-sensitive chloride).
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Figure 2: Synthesis workflow using the Triphosgene method to generate the target carbamoyl
chloride.

Part 4: Application in Drug Design
Pharmacophore Relevance

The 4-isopropylpiperazine moiety acts as a bulky, basic, lipophilic group. When linked via a
urea (carbonyl) bridge, it often serves to:

o Engage Aspartic Acid residues: The basic nitrogen (pKa ~8.5) can protonate at physiological
pH, forming salt bridges with Asp/Glu residues in GPCR binding pockets (e.g., D2 receptor).
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» Improve Metabolic Stability: The isopropyl group protects the piperazine nitrogen from rapid
oxidative dealkylation compared to a methyl group.

Standard Coupling Protocol (Urea Synthesis)

To synthesize a library of urea derivatives:

Dissolve the target primary/secondary amine (scaffold) in DCM.
e Add 4-Isopropylpiperazine-1-carbonyl chloride (1.1 equiv).[2]
e Add DIPEA (1.5 equiv).

 Stir at RT for 12 hours.

e Quench with water; extract with DCM.

o Purify via Prep-HPLC (Basic mode recommended to prevent protonation of the piperazine
during purification).

Part 5: Safety & Handling References
Hazard Identification

e GHS Classification: Skin Corr.[3] 1B (Causes severe skin burns and eye damage).
o Reaction Hazards: Reacts violently with water to produce HCI gas.

o Lachrymator: Irritating to eyes and respiratory system.

Emergency Protocols

o Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water
for 15 minutes.

 Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

o Spill: Do not use water. Absorb with dry earth, sand, or non-combustible material. Neutralize
with weak basic solution (sodium bicarbonate) only in a controlled waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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